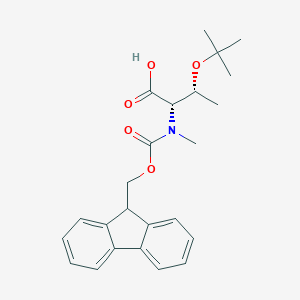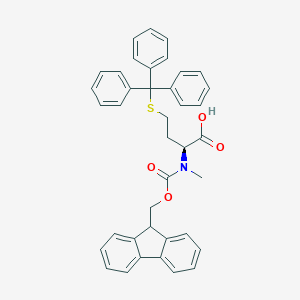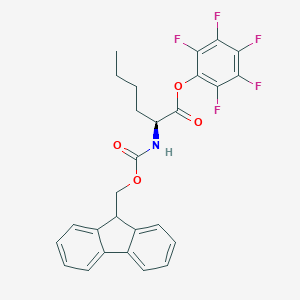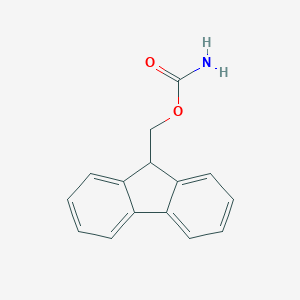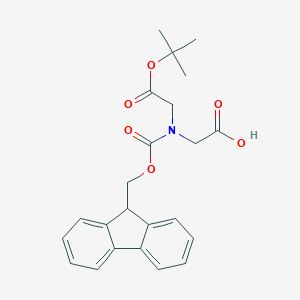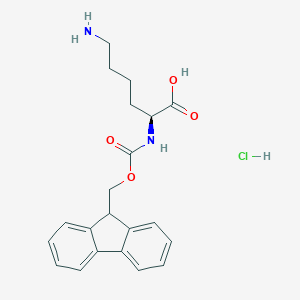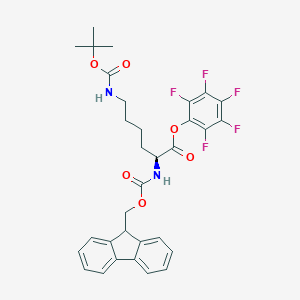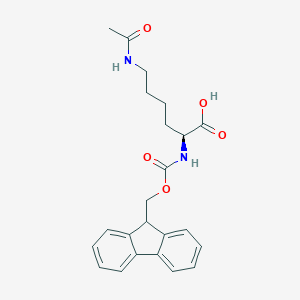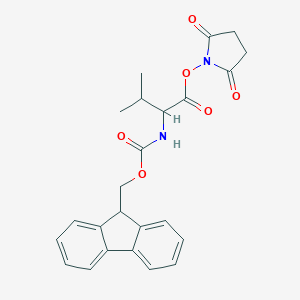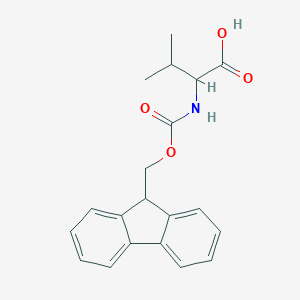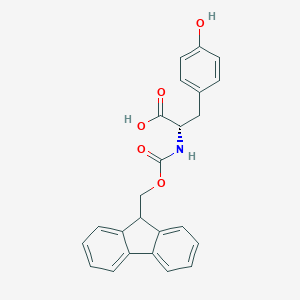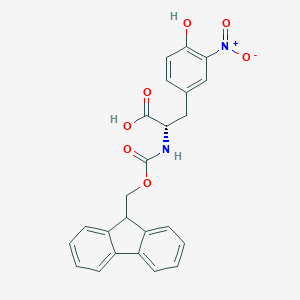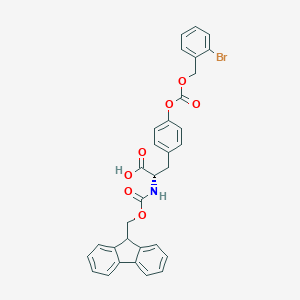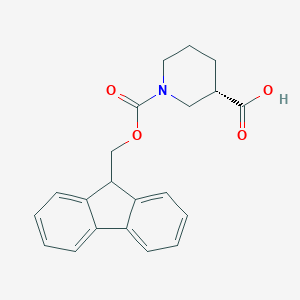
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid
説明
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, or FMCPC, is an organic compound with a range of scientific and medical applications. It is a white crystalline solid with a melting point of 128-131°C. FMCPC has been studied extensively in the scientific community due to its potential in various research applications.
科学的研究の応用
- L-1-Fmoc-Nipecotic acid is a compound that has been used in the field of biomedical research . It has been associated with the development of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various applications such as drug delivery and diagnostic tools for imaging .
- The compound is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, which have been proposed as a scaffold for bioprinting applications . The peptides self-assemble and gel in aqueous solution, forming stable nanostructures .
- The results of this application have shown that these hydrogels can fully support cell adhesion, survival, and duplication, making them potential materials for tissue engineering .
- L-1-Fmoc-Nipecotic acid is also used in the field of peptide synthesis . The compound is used in Fmoc solid-phase peptide synthesis, a method used for the manual or automated synthesis of peptides .
- In this application, the compound is used as a building block in the synthesis process . The Fmoc group serves as a temporary protecting group that is removed during the synthesis process .
- The outcomes of this application include the successful synthesis of peptides, which can be used in various research and therapeutic applications .
- The compound is used in proteomics research, a field of study that focuses on proteins and their functions .
- In this application, L-1-Fmoc-Nipecotic acid is used as a biochemical for proteomics research .
- The outcomes of this research can contribute to our understanding of proteins and their roles in various biological processes .
- L-1-Fmoc-Nipecotic acid has potential applications in the field of tissue engineering .
- In this application, the compound is used in the development of peptide-based hydrogels, which can serve as scaffolds for tissue engineering .
- The outcomes of this application include the development of materials that can support cell adhesion, survival, and duplication, making them suitable for tissue engineering applications .
- L-1-Fmoc-Nipecotic acid has potential applications in the field of drug delivery .
- In this application, the compound is used in the development of peptide-based hydrogels and nanogels, which can serve as vehicles for drug delivery .
- The outcomes of this application include the development of drug delivery systems that can improve the bioavailability of drugs, reduce drug toxicity, and enable targeted drug delivery .
- L-1-Fmoc-Nipecotic acid has potential applications in the development of diagnostic tools for imaging .
- In this application, the compound is used in the development of peptide-based hydrogels, which can serve as diagnostic tools for imaging .
- The outcomes of this application include the development of materials that can be used in various imaging applications, contributing to our ability to diagnose and monitor various health conditions .
Biomedical Applications
Peptide Synthesis
Proteomics Research
Tissue Engineering
Drug Delivery
Diagnostic Tools for Imaging
- L-1-Fmoc-Nipecotic acid is used in chemical research . It is a compound with a specific molecular formula and mass, which makes it useful in various chemical reactions .
- In this application, the compound is used as a reagent in chemical reactions . The Fmoc group serves as a temporary protecting group that is removed during the reaction process .
- The outcomes of this application include the successful synthesis of new compounds, which can be used in various research and industrial applications .
- L-1-Fmoc-Nipecotic acid has potential applications in pharmaceutical research .
- In this application, the compound is used as a biochemical for proteomics research . Proteomics is a field of study that focuses on proteins and their functions .
- The outcomes of this research can contribute to our understanding of proteins and their roles in various biological processes, which can lead to the development of new drugs .
- L-1-Fmoc-Nipecotic acid has potential applications in the field of material science .
- In this application, the compound is used in the development of peptide-based hydrogels, which can serve as materials for various applications .
- The outcomes of this application include the development of materials that can be used in various applications, such as drug delivery, tissue engineering, and diagnostic tools for imaging .
- L-1-Fmoc-Nipecotic acid is used in biochemistry .
- In this application, the compound is used as a biochemical for proteomics research . Proteomics is a field of study that focuses on proteins and their functions .
- The outcomes of this research can contribute to our understanding of proteins and their roles in various biological processes .
- L-1-Fmoc-Nipecotic acid has potential applications in molecular biology .
- In this application, the compound is used as a biochemical for proteomics research . Proteomics is a field of study that focuses on proteins and their functions .
- The outcomes of this research can contribute to our understanding of proteins and their roles in various biological processes .
- L-1-Fmoc-Nipecotic acid has potential applications in the field of nanotechnology .
- In this application, the compound is used in the development of peptide-based nanogels, which can serve as vehicles for drug delivery .
- The outcomes of this application include the development of nanoscale drug delivery systems that can improve the bioavailability of drugs, reduce drug toxicity, and enable targeted drug delivery .
Chemical Research
Pharmaceutical Research
Material Science
Biochemistry
Molecular Biology
Nanotechnology
- L-1-Fmoc-Nipecotic acid is used in chemical research . It is a compound with a specific molecular formula and mass, which makes it useful in various chemical reactions .
- In this application, the compound is used as a reagent in chemical reactions . The Fmoc group serves as a temporary protecting group that is removed during the reaction process .
- The outcomes of this application include the successful synthesis of new compounds, which can be used in various research and industrial applications .
- L-1-Fmoc-Nipecotic acid has potential applications in pharmaceutical research .
- In this application, the compound is used as a biochemical for proteomics research . Proteomics is a field of study that focuses on proteins and their functions .
- The outcomes of this research can contribute to our understanding of proteins and their roles in various biological processes, which can lead to the development of new drugs .
- L-1-Fmoc-Nipecotic acid has potential applications in the field of material science .
- In this application, the compound is used in the development of peptide-based hydrogels, which can serve as materials for various applications .
- The outcomes of this application include the development of materials that can be used in various applications, such as drug delivery, tissue engineering, and diagnostic tools for imaging .
- L-1-Fmoc-Nipecotic acid is used in biochemistry .
- In this application, the compound is used as a biochemical for proteomics research . Proteomics is a field of study that focuses on proteins and their functions .
- The outcomes of this research can contribute to our understanding of proteins and their roles in various biological processes .
- L-1-Fmoc-Nipecotic acid has potential applications in molecular biology .
- In this application, the compound is used as a biochemical for proteomics research . Proteomics is a field of study that focuses on proteins and their functions .
- The outcomes of this research can contribute to our understanding of proteins and their roles in various biological processes .
- L-1-Fmoc-Nipecotic acid has potential applications in the field of nanotechnology .
- In this application, the compound is used in the development of peptide-based nanogels, which can serve as vehicles for drug delivery .
- The outcomes of this application include the development of nanoscale drug delivery systems that can improve the bioavailability of drugs, reduce drug toxicity, and enable targeted drug delivery .
Chemical Research
Pharmaceutical Research
Material Science
Biochemistry
Molecular Biology
Nanotechnology
特性
IUPAC Name |
(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXGQXNIBNREL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589229 | |
| Record name | (3S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid | |
CAS RN |
193693-68-4 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S)-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



